molecular formula C15H23NO4S2 B2769308 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide CAS No. 874788-00-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B2769308
CAS No.: 874788-00-8
M. Wt: 345.47
InChI Key: QQAOFWKITVYVBT-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Detection and Human Exposure

Studies on perfluorinated sulfonamides, closely related to the chemical structure , focus on their occurrence in indoor and outdoor air and their partitioning and human exposure risks. These compounds, used in consumer products for surface protection, demonstrate significant indoor air concentrations and suggest indoor air as a major source to the external environment. The exposure assessment revealed that human exposure through inhalation and dust ingestion could pose health risks, highlighting the importance of monitoring and regulating such compounds (Shoeib et al., 2005).

Biological Impacts and Mechanisms

Research into sulfonamide hypersensitivity reactions suggests that genetic factors, such as the slow acetylator phenotype, may increase the risk of adverse reactions to sulfonamides, which can provide a foundation for understanding individual susceptibility to sulfonamide-based compounds and guiding safer therapeutic use (Rieder et al., 1991).

Antioxidant and Oxidative Stress Studies

Investigations into compounds like calcium dobesilate, a synthetic benzene sulfonate derivative, reveal its potential to reduce oxidative stress during medical procedures like coronary artery bypass graft operations. This suggests that sulfonamide derivatives could have therapeutic applications beyond their traditional uses, by mitigating oxidative damage and enhancing endogenous antioxidant capacity (Cerrahoğlu et al., 2009).

Chemical Structure and Allergic Reactions

The study of sulfonamide drugs based on their chemical structure, specifically focusing on the presence or absence of certain substituents, offers insights into the risks of allergic events. This research helps in understanding how structural variations of sulfonamide compounds may influence their biological interactions and adverse reactions (Verdel et al., 2006).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-12(2)10-16(14-8-9-21(17,18)11-14)22(19,20)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOFWKITVYVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.